molecular formula C20H24N2O4S B3009677 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide CAS No. 1797844-54-2

3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Cat. No.: B3009677
CAS No.: 1797844-54-2
M. Wt: 388.48
InChI Key: JBLPPLGCNNQULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research and Potential Therapeutics :

    • A study by Grandāne et al. (2015) on 6-substituted sulfocoumarins, which are structurally related to the compound , revealed that these compounds show promising inhibitory activity against tumor-associated carbonic anhydrase isoforms hCA IX and XII. These compounds also exhibited effective cytotoxic effects against colon cancer cell lines in normoxic and hypoxic conditions (Grandāne et al., 2015).
    • Greene et al. (2016) discovered a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which include compounds structurally similar to the one you're interested in, displaying potent antiproliferative properties and inhibiting tubulin polymerization in cancer cells (Greene et al., 2016).
    • Parmar et al. (2021) explored thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for their anticancer activity against various human cancer cell lines. They found these compounds to be potent, particularly against prostate, skin, and kidney cancer cell lines (Parmar et al., 2021).
  • Antibacterial Applications :

    • Jeon et al. (2007) synthesized a series of 1beta-methylcarbapenems with methoxyimine and substituted sulfonamide moieties, closely related to the compound of interest, and found them to possess significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Jeon et al., 2007).
  • Pharmaceutical Chemistry and Synthesis :

    • Research by Satoh and Fukuda (2003) involved the synthesis of optically active sulfinylaziridines, which are structurally related to the compound . These compounds were used to synthesize enantiomerically pure β-amino acid derivatives (Satoh & Fukuda, 2003).
    • Allwood et al. (2014) presented a procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl sulfonylhydrazones with aryl and heteroaromatic boronic acids. This procedure enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines (Allwood et al., 2014).
  • Polymer Science :

    • Reisman et al. (2020) reported on the polymerization of N-(methanesulfonyl)azetidine, a compound related to the one of interest, via ring-opening. They found that the polymerization resulted in polymers with sulfonyl groups incorporated into the polymer backbone, indicating potential applications in material science (Reisman et al., 2020).

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-17-9-11-18(12-10-17)27(24,25)19-14-22(15-19)20(23)21-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLPPLGCNNQULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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